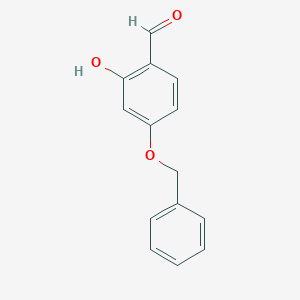

4-(Benzyloxy)-2-hydroxybenzaldehyde

Description

Contemporary Significance of Aldehyde-Functionalized Compounds in Chemical Sciences

Aldehydes are a class of organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is bonded to at least one hydrogen atom. wikipedia.orgbritannica.com This structural feature, the formyl group, makes aldehydes one of the most important and reactive functional groups in organic chemistry. wikipedia.org Their significance stems from their ability to participate in a wide array of chemical transformations, making them invaluable building blocks in synthesis.

Aldehydes are central to the formation of new carbon-carbon bonds through reactions like aldol condensations and the Wittig reaction. Furthermore, they readily react with nitrogen-containing nucleophiles to form imines (Schiff bases), hydrazones, and oximes. nih.gov These condensation reactions are often so efficient and specific that they are classified as "click" reactions, which are crucial for creating complex molecules, including bioconjugates and polymers. nih.gov The aldehyde functional group is a common motif in many biologically important chemicals and is widely used in the industrial production of resins, plastics, dyes, and pharmaceuticals. britannica.comchemistrytalk.orgreagent.co.uk

The Emergence of 4-(Benzyloxy)-2-hydroxybenzaldehyde as a Versatile Synthetic Scaffold

Among the vast family of aldehyde-functionalized compounds, this compound has garnered significant attention as a highly useful and versatile intermediate in organic synthesis. Its molecular structure, featuring a benzaldehyde (B42025) core with hydroxyl and benzyloxy substituents, provides a unique combination of reactive sites that can be selectively manipulated.

Data sourced from references sigmaaldrich.comthermofisher.com.

The study of benzaldehyde and its derivatives is deeply rooted in the history of organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803. techvina.vnwikipedia.org The seminal work by German chemists Justus von Liebig and Friedrich Wöhler in the 1830s on benzaldehyde and its reactions was instrumental in developing the structural theory of organic chemistry. techvina.vnbritannica.com

Historically, benzaldehyde derivatives have served as crucial precursors in the synthesis of a wide range of organic compounds. wisdomlib.orgwisdomlib.org For example, hydroxybenzaldehydes, such as the related compound 4-hydroxybenzaldehyde (B117250), are important intermediates in the manufacturing of pharmaceuticals, fragrances, and liquid crystals. chemicalbook.com The selective modification of these simple aromatic aldehydes has been a long-standing strategy for constructing more complex molecular architectures.

The research focus on this compound is primarily due to its utility as a multi-functional synthetic intermediate. Its structure contains three key features: a reactive aldehyde group, a nucleophilic hydroxyl group, and a stable benzyloxy ether group. The benzyloxy group typically serves as a protecting group for the 4-position hydroxyl function, allowing chemists to perform reactions on the more reactive aldehyde and the 2-position hydroxyl group without interference.

A significant challenge in its preparation is the regioselective benzylation of the starting material, 2,4-dihydroxybenzaldehyde (B120756), as random alkylation can lead to a mixture of products, including the undesired 2-benzyloxy isomer and bis-benzylated compounds. google.com The development of high-yield, selective syntheses for this compound is itself an area of research, underscoring its importance as a key intermediate that is difficult to prepare efficiently. google.com This compound serves as a critical building block for synthesizing complex heterocyclic systems, such as dihydrobenzofurans, and has been used as an intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which have been investigated for their potential anti-HIV activity. google.comnih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is centered on two main objectives. The first is the optimization of its synthesis. Researchers aim to develop highly efficient and regioselective methods to produce the compound in high purity and yield, which is crucial for its application in large-scale syntheses. google.com

The second, and more extensive, objective is to utilize this compound as a foundational scaffold for the construction of more elaborate and functionally diverse molecules. googleapis.com Research focuses on exploiting the distinct reactivity of its aldehyde and hydroxyl groups to build complex molecular frameworks. The ultimate goal is to synthesize novel compounds with specific, predetermined properties for potential use in medicinal chemistry, materials science, and other areas of chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLKEDBYDOCGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340061 | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-14-0 | |

| Record name | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy 2 Hydroxybenzaldehyde

Established Synthetic Pathways for 4-(Benzyloxy)-2-hydroxybenzaldehyde

The primary challenge in the synthesis of this compound lies in the selective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756) over the more acidic 2-hydroxyl group, which is prone to intramolecular hydrogen bonding with the adjacent aldehyde. Various synthetic protocols have been developed to address this regioselectivity issue.

Regioselective Benzylation Approaches

The direct benzylation of 2,4-dihydroxybenzaldehyde is the most straightforward approach to obtaining this compound. The success of this method hinges on the careful selection of reagents and reaction conditions to favor alkylation at the desired position.

A notable method for the regioselective synthesis of this compound involves the use of dry potassium fluoride (B91410) in acetonitrile (B52724). google.com This approach offers an efficient and cost-effective means of achieving 4-benzylation. In a typical procedure, 2,4-dihydroxybenzaldehyde is treated with benzyl (B1604629) chloride in the presence of potassium fluoride in refluxing acetonitrile. google.com The use of dry potassium fluoride is crucial for the success of this mono-alkylation. google.com This method has been shown to provide the desired product in high yield, with a reported crude yield of 76% which can be further purified. google.com

Reaction Details:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product | Yield |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | Potassium Fluoride | Acetonitrile | Reflux | This compound | 76% (crude) |

Data sourced from patent US5599988A google.com

An alternative regioselective benzylation strategy employs a combination of sodium bicarbonate and a catalytic amount of potassium iodide in acetonitrile. google.com This method provides a mild basic condition for the selective alkylation of the 4-hydroxyl group. The reaction proceeds by heating a solution of 2,4-dihydroxybenzaldehyde and sodium bicarbonate in acetonitrile, followed by the addition of a solution of the benzyl halide and potassium iodide. googleapis.com The reaction is typically refluxed for several hours to ensure completion. googleapis.com This protocol has been successfully applied to the synthesis of related 4-alkoxy-2-hydroxybenzaldehydes. googleapis.com

General Reaction Scheme:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions |

| 2,4-Dihydroxybenzaldehyde | Benzyl Halide | Sodium Bicarbonate, Potassium Iodide | Acetonitrile | Reflux |

Data sourced from patent US5599988A google.comgoogleapis.com

A widely used and effective method for the synthesis of this compound involves the use of potassium carbonate as the base and benzyl bromide as the alkylating agent. In a common procedure, 2,4-dihydroxybenzaldehyde is dissolved in acetone, and then potassium carbonate and benzyl bromide are added. The mixture is stirred at room temperature for an extended period, typically around three days. After filtration and removal of the solvent, the crude product is purified by column chromatography to yield the pure this compound.

Reaction Parameters:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Time | Purification |

| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide | Potassium Carbonate | Acetone | 3 days | Column Chromatography |

Data sourced from Benchchem

Multistep Synthetic Routes to Access the this compound Core

In some synthetic strategies, this compound is accessed through a multistep sequence that begins with a simpler starting material like resorcinol (B1680541). One such route involves the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, which then undergoes regioselective benzylation as described in the previous sections. google.com

A variation of the Vilsmeier-Haack reaction can be employed for the formylation of resorcinol. This involves the use of a Vilsmeier reagent, which can be generated from N-methylformanilide and phosphorus oxychloride, or from oxalyl chloride and dimethylformamide. google.com The reaction with resorcinol, typically carried out at low temperatures, leads to the formation of a formamidinium salt intermediate. This salt is then hydrolyzed to afford 2,4-dihydroxybenzaldehyde in good yield. google.com Following the synthesis of the dihydroxybenzaldehyde intermediate, the regioselective benzylation at the 4-position is carried out using one of the established protocols. google.com

Novel Synthetic Strategies and Process Optimization

Recent research has focused on developing more efficient, selective, and scalable methods for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes, including the title compound. One such advancement is the use of cesium bicarbonate as a mediator for the regioselective alkylation of 2,4-dihydroxybenzaldehyde. nih.govnih.gov

Optimized Reaction Conditions:

| Reactant 1 | Alkylating Agent | Mediator | Solvent | Temperature | Yield |

| 2,4-Dihydroxybenzaldehyde | Alkyl Halides | Cesium Bicarbonate | Acetonitrile | 80 °C | up to 95% |

Data sourced from "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones" - PMC nih.govnih.gov

Development of High-Yield and Industrial-Scale Preparation Methods

The efficient and regioselective synthesis of this compound on a large scale is crucial for its application in further chemical manufacturing. A notable high-yield method involves the selective benzylation of 2,4-dihydroxybenzaldehyde. univ-ovidius.ro This process is designed to preferentially alkylate the hydroxyl group at the 4-position over the 2-position, a challenge in molecules with multiple reactive sites.

One successful approach utilizes dry potassium fluoride in acetonitrile with benzyl chloride. univ-ovidius.ro This combination facilitates the regioselective benzylation, affording the desired product in high yields. An alternative procedure employs sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in acetonitrile. univ-ovidius.ro A reported industrial-scale synthesis starting from 160 g of 2,4-dihydroxybenzaldehyde yielded the crude product at 76%, with an isolated yield of pure this compound greater than 70%. univ-ovidius.ro The reaction is typically conducted under reflux conditions, and the product can be purified by recrystallization. univ-ovidius.ro

Table 1: Industrial-Scale Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield (Crude) | Yield (Isolated) | Reference |

|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Potassium Fluoride, Benzyl Chloride | Acetonitrile | 76% | >70% | univ-ovidius.ro |

Green Chemistry Principles in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry are being applied to the synthesis of its derivatives, suggesting potential avenues for more environmentally friendly production of the aldehyde itself. Green chemistry emphasizes the use of non-toxic solvents, reduction of waste, and energy efficiency.

For instance, the synthesis of chalcones, which can be derived from this compound, has been achieved using solvent-free "grinding" techniques. rasayanjournal.co.in This mechanochemical approach involves the physical grinding of reactants, often with a solid catalyst, which can lead to shorter reaction times and eliminates the need for volatile organic solvents. rasayanjournal.co.injetir.org Similarly, solid-state melt reactions and other mechanochemical methods have proven effective for the synthesis of hydrazones, another class of derivatives. nih.gov These methods are generally considered more environmentally benign than traditional solution-based syntheses. The application of such principles, including the use of greener solvents and catalysts, holds promise for the future development of sustainable synthetic routes to this compound.

Derivatization and Functionalization Reactions of this compound

The aldehyde functional group and the phenolic hydroxyl group of this compound are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions with Aminophenol Derivatives to Form Schiff Bases

The condensation of the aldehyde group of this compound with the amino group of aminophenol derivatives is a common method for synthesizing Schiff bases. These reactions typically involve refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. nih.govresearchgate.netekb.egscirp.org

Monomeric Schiff base ligands are formed through the reaction of one molecule of this compound with one molecule of an aminophenol. The general procedure involves dissolving equimolar amounts of the aldehyde and the aminophenol in a solvent like ethanol (B145695) and refluxing the mixture for several hours. scirp.orgnih.gov The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov The formation of the imine (C=N) bond is a key characteristic of these reactions. nih.govresearchgate.net

Hydrazone-based ligands are synthesized by the condensation of this compound with a hydrazide, such as benzoyl hydrazine (B178648) or isonicotinic hydrazide. nih.govresearchgate.netresearchgate.net This reaction is similar to the formation of other Schiff bases and results in a molecule containing the azomethine group (-N=CH-). researchgate.net These reactions are often carried out in solvents like methanol (B129727) or ethanol. nih.gov The synthesis of benzoyl hydrazones from various hydroxybenzaldehydes has been well-documented, highlighting the versatility of this reaction. researchgate.netnih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Aldehyde | Hydrazide | Product Type | Reference |

|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Isonicotinic hydrazide, Nicotinic hydrazide, Aminobenzoic acid hydrazide | Hydrazones, Quinazolines | nih.gov |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Benzoyl hydrazides | Benzoyl hydrazones | nih.gov |

| 4-hydroxybenzaldehyde (B117250) | Benzoyl hydrazine | 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone | researchgate.net |

Reactions Leading to Chalcone (B49325) Derivatives

Chalcones are a class of compounds characterized by a three-carbon α,β-unsaturated ketone system flanked by two aromatic rings. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone (B1666503) or another suitable ketone. univ-ovidius.rorasayanjournal.co.inorgsyn.org

The synthesis of chalcone derivatives from this compound involves its reaction with an acetophenone derivative in the presence of a base such as sodium hydroxide (B78521) (NaOH) or piperidine. univ-ovidius.roresearchgate.net The reaction is often carried out in an alcohol solvent like ethanol at room temperature or under reflux. univ-ovidius.ro The resulting chalcones can be isolated by filtration and purified by recrystallization. researchgate.net A series of 2-hydroxy-4-benzyloxy chalcone derivatives have been synthesized and investigated for their potential biological activities. nih.gov

Table 3: Synthesis of Chalcone Derivatives from Benzaldehydes

| Benzaldehyde (B42025) Derivative | Ketone Derivative | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde (B125253) | (Hetero)aryl methyl ketones | NaOH or Piperidine | Chalcone analogs | univ-ovidius.roresearchgate.net |

| 3-Benzyloxy-4-methoxybenzaldehyde | Acetophenone derivatives | - | Chalcone derivatives | orientjchem.org |

Formation of Other Heterocyclic Compounds

The reactivity of the hydroxyl and aldehyde functionalities, along with the activated aromatic ring in this compound, allows for its use in the construction of various heterocyclic systems. Key examples include the synthesis of coumarins, benzofurans, and quinolines.

Coumarins via Pechmann Condensation:

The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. slideshare.netresearchgate.net While direct examples with this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the phenolic hydroxyl group with a β-ketoester, such as ethyl acetoacetate, under acidic conditions. The resulting transesterification is followed by intramolecular cyclization and dehydration to yield the coumarin (B35378) ring system. For this compound, this reaction would be expected to produce 7-(benzyloxy)-4-methylcoumarin. The reaction is typically catalyzed by strong acids like concentrated sulfuric acid, but greener alternatives such as Amberlyst-15 are also employed. slideshare.netresearchgate.netyoutube.com

Benzofuran (B130515) Derivatives:

The synthesis of benzofuran derivatives from this compound can be achieved through various strategies. One common approach involves the reaction of the salicylaldehyde (B1680747) derivative with an α-halo ketone, such as chloroacetone, in the presence of a base like potassium carbonate. researchgate.net This reaction proceeds through the initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the benzofuran ring. Another method involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to in situ generated o-benzoquinones, which can be derived from the corresponding catechol esters. nih.gov

Quinoline (B57606) Derivatives via Friedländer Annulation:

The Friedländer annulation is a classical method for synthesizing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group. nih.govfiveable.mewikipedia.org To utilize this compound for quinoline synthesis, it would first need to be converted to a 2-amino derivative. This can be achieved through a multi-step process involving nitration of the aromatic ring, followed by reduction of the nitro group to an amine. The resulting 2-amino-4-(benzyloxy)benzaldehyde can then undergo the Friedländer reaction with a suitable carbonyl compound to yield a 7-(benzyloxy)quinoline derivative. The synthesis of related N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, highlighting the utility of benzyloxy-substituted precursors in quinoline chemistry. nih.gov

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The electron-donating nature of the hydroxyl and benzyloxy groups activates the aromatic ring of this compound towards electrophilic substitution, while making nucleophilic aromatic substitution more challenging.

Electrophilic Aromatic Substitution:

The activating groups direct incoming electrophiles primarily to the positions ortho and para to them. In this compound, the positions C3 and C5 are the most likely sites for electrophilic attack.

Nitration: The nitration of aromatic aldehydes is a common electrophilic substitution reaction. organicmystery.com For this compound, nitration is expected to occur at the positions activated by the hydroxyl and benzyloxy groups. The nitration of 7-hydroxy-4-methylcoumarin, a related structure, has been shown to yield a mixture of 6-nitro and 8-nitro derivatives, indicating that substitution occurs on the activated ring. researchgate.net

Halogenation: Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). youtube.com For activated phenols, this reaction proceeds readily. The bromination of 2-(benzyloxy)benzaldehyde, a closely related compound, suggests that halogenation of this compound would likely occur at the available activated positions on the aromatic ring.

Sulfonation and Friedel-Crafts Reactions: While specific examples for the sulfonation and Friedel-Crafts reactions of this compound are not readily found in the literature, the general principles of electrophilic aromatic substitution on activated phenols would apply. organicmystery.com Sulfonation is typically carried out with sulfuric acid, and Friedel-Crafts reactions involve the use of a Lewis acid catalyst with an alkyl or acyl halide. The electron-rich nature of the aromatic ring in this compound would favor these reactions. The Vilsmeier-Haack reaction, a formylation reaction using a phosphorus oxychloride and a formamide, is also a viable electrophilic substitution for electron-rich aromatic compounds like phenols. chemistrysteps.comtcichemicals.comwikipedia.orgjocpr.comorganic-chemistry.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAAr) on the aromatic ring of this compound is generally unfavorable. nih.govwikipedia.orgchemistrysteps.com This is because the aromatic ring is electron-rich due to the presence of the strong electron-donating hydroxyl and benzyloxy groups. SNAAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack. Therefore, direct displacement of a leaving group on the aromatic ring of this compound by a nucleophile is not a common or facile transformation.

Table of Heterocyclic Synthesis Reactions

| Heterocycle | Reaction Name | Reactants | Key Conditions | Expected Product |

| Coumarin | Pechmann Condensation | This compound, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄) | 7-(Benzyloxy)-4-methylcoumarin |

| Benzofuran | N/A | This compound, Chloroacetone | Base (e.g., K₂CO₃) | 7-(Benzyloxy)-2-acetylbenzofuran derivative |

| Quinoline | Friedländer Annulation | 2-Amino-4-(benzyloxy)benzaldehyde, Carbonyl compound | Acid or base catalyst | 7-(Benzyloxy)quinoline derivative |

Table of Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | C3 or C5 | Nitroaromatic compound |

| Halogenation | NBS | C3 or C5 | Haloaromatic compound |

| Sulfonation | H₂SO₄ | C3 or C5 | Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | C3 or C5 | Acyl-substituted aromatic compound |

Coordination Chemistry and Metal Complexation of 4 Benzyloxy 2 Hydroxybenzaldehyde Derived Ligands

Synthesis of Transition Metal Complexes from Schiff Base Ligands of 4-(Benzyloxy)-2-hydroxybenzaldehyde

The synthesis of transition metal complexes from Schiff base ligands of this compound typically involves a two-step process. First, the Schiff base ligand is prepared through the condensation reaction of this compound with a primary amine. The resulting imine is then reacted with a corresponding metal salt in a suitable solvent to yield the desired metal complex.

Complexation with Divalent and Trivalent Metal Ions

Schiff base ligands derived from this compound have been successfully used to form stable complexes with a range of divalent and trivalent transition metal ions. Notably, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and extensively studied. mdpi.comchesci.comresearchgate.netechemcom.commdpi.com The synthesis of these complexes is often achieved by reacting the Schiff base ligand with the corresponding metal chloride or acetate (B1210297) salts in an alcoholic medium.

For instance, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized from four different Schiff base ligands. These ligands were obtained from the condensation reaction of this compound with various aminophenol derivatives. mdpi.comchesci.comresearchgate.netechemcom.com While the complexation with these metals is well-documented, information regarding the synthesis of complexes with Fe(II), Pd(II), Pt(II), Cd(II), Hg(II), Mn(II), and Cr(III) from this compound-derived Schiff bases is less prevalent in the reviewed literature. However, the synthesis of Mn(II), Fe(II), and Co(II) complexes with Schiff bases derived from other aldehydes suggests that similar synthetic routes could be applicable. yu.edu.jo

Stoichiometric Considerations in Metal-Ligand Complexation

The stoichiometry of the resulting metal complexes is a critical aspect of their coordination chemistry. Elemental analysis and spectroscopic data have revealed that Schiff base ligands can form complexes with varying metal-to-ligand ratios, most commonly 1:1 (ML) and 1:2 (ML₂). yu.edu.josbmu.ac.ir

Influence of Ligand Structure on Coordination Modes

The structural versatility of Schiff base ligands allows them to coordinate to metal ions in various modes, including bidentate, tridentate, and polydentate fashions. The specific coordination mode is largely determined by the structure of the Schiff base, particularly the number and location of donor atoms.

Schiff base ligands derived from this compound and aminophenol derivatives have been shown to act as tridentate (ONO) donor ligands. researchgate.net In these cases, coordination occurs through the phenolic oxygen, the imine nitrogen, and another oxygen atom from the aminophenol moiety. This tridentate coordination typically leads to the formation of octahedral complexes around the central metal ion. researchgate.net

In other systems, Schiff bases derived from hydroxybenzaldehydes can act as bidentate ligands, coordinating through the azomethine nitrogen and the deprotonated phenolic oxygen. yu.edu.josphinxsai.com The presence of additional functional groups on the amine precursor can increase the denticity of the ligand, leading to more complex coordination structures.

Structural Elucidation of Metal Complexes

The characterization and structural elucidation of these metal complexes are carried out using a combination of analytical and spectroscopic techniques. Among these, FT-IR spectroscopy is a powerful tool for understanding the coordination of the ligand to the metal center.

Spectroscopic Characterization Techniques

FT-IR spectroscopy provides valuable insights into the binding mode of the Schiff base ligand to the metal ion by comparing the spectrum of the free ligand with that of the metal complex. Key vibrational bands associated with the azomethine (-C=N-) and phenolic (-C-O) groups are particularly informative.

Upon complexation, the stretching vibration of the azomethine group, typically observed in the region of 1600-1650 cm⁻¹, often shifts to a lower frequency. sphinxsai.com This shift is indicative of the coordination of the imine nitrogen to the metal ion. Similarly, the phenolic C-O stretching frequency, usually found around 1280 cm⁻¹, may shift to a higher frequency upon deprotonation and coordination to the metal center.

Furthermore, the formation of new, weaker bands in the far-infrared region of the spectra of the complexes, which are absent in the spectrum of the free ligand, can be attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. sbmu.ac.ir These new bands provide direct evidence of coordination.

The following table summarizes typical FT-IR spectral data for Schiff base ligands derived from hydroxybenzaldehydes and their metal complexes:

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| Phenolic O-H | ~3400 (broad) | Absent | Stretching vibration |

| Azomethine C=N | 1614 - 1620 | 1601 - 1606 (shift to lower frequency) | Stretching vibration |

| Phenolic C-O | ~1280 | Shift to higher frequency | Stretching vibration |

| Metal-Nitrogen | - | 500 - 549 | Stretching vibration |

| Metal-Oxygen | - | 420 - 498 | Stretching vibration |

Note: The exact wavenumbers can vary depending on the specific ligand and metal ion.

This detailed analysis of FT-IR spectra, in conjunction with other characterization techniques, allows for a comprehensive understanding of the coordination chemistry of Schiff base ligands derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Chemical Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of ligands derived from this compound and their corresponding metal complexes in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful synthesis of the ligand and revealing changes upon coordination to a metal ion.

In a typical ¹H NMR spectrum of a Schiff base ligand derived from this compound, distinct signals corresponding to different types of protons are observed. The aromatic protons of the benzaldehyde (B42025) and amine precursor moieties typically appear as multiplets in the δ 6.5-8.5 ppm region. A key diagnostic signal is that of the azomethine proton (-CH=N-), which usually appears as a singlet further downfield, often in the range of δ 8.0-9.0 ppm. biointerfaceresearch.com Another characteristic signal is the phenolic hydroxyl (-OH) proton, which is often observed as a broad singlet at a very downfield chemical shift (typically δ 10.0-14.0 ppm) due to intramolecular hydrogen bonding with the azomethine nitrogen. researchgate.net

Upon complexation with a diamagnetic metal ion, such as Zn(II) or Cd(II), significant changes in the ¹H NMR spectrum are observed. The disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination of the phenolic oxygen to the metal center. iarconsortium.org Furthermore, the chemical shifts of protons near the coordination sites (the azomethine proton and adjacent aromatic protons) often shift downfield, confirming the coordination of the azomethine nitrogen to the metal ion. This deshielding effect is caused by the donation of electron density from the ligand to the metal.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The spectrum of the free ligand shows characteristic signals for the azomethine carbon (δ 160-170 ppm) and the phenolic carbon (C-O, δ 155-165 ppm). Similar to ¹H NMR, these signals, along with those of neighboring aromatic carbons, experience shifts upon complexation, reflecting the altered electronic distribution within the ligand upon binding to the metal. biointerfaceresearch.comiarconsortium.org For paramagnetic complexes, such as those with Cu(II) or Co(II), NMR spectra often exhibit broad, shifted signals that are difficult to interpret, making this technique more suitable for the study of diamagnetic complexes.

| Proton Type | Free Ligand (Typical) | Metal Complex (Typical) | Change upon Complexation |

|---|---|---|---|

| Phenolic -OH | 10.0 - 14.0 (broad s) | Absent | Disappearance confirms deprotonation and coordination |

| Azomethine -CH=N- | 8.0 - 9.0 (s) | 8.5 - 9.5 (s) | Downfield shift indicates coordination of nitrogen |

| Aromatic Ar-H | 6.5 - 8.5 (m) | 6.5 - 8.5 (m, shifted) | Shifts in protons adjacent to coordination sites |

| Benzyloxy -CH₂- | ~5.1 (s) | ~5.1 (s) | Generally minor shifts |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound-derived ligands and their metal complexes. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, and the wavelengths at which these absorptions occur provide insights into the electronic transitions within the molecule.

The electronic spectra of the free Schiff base ligands, typically recorded in solvents like DMF or DMSO, exhibit high-intensity absorption bands in the ultraviolet region (200-400 nm). ijser.in These bands are generally assigned to two main types of intra-ligand transitions:

π→π transitions:* These occur at higher energies (shorter wavelengths, typically 250-350 nm) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=N bond. nih.gov

n→π transitions:* These lower energy transitions (longer wavelengths, typically 350-420 nm) involve the promotion of non-bonding electrons, primarily from the lone pair on the azomethine nitrogen atom, to an antibonding π* orbital. nih.govijnrd.org

Upon coordination with a metal ion, the electronic spectrum undergoes noticeable changes. The intra-ligand π→π* and n→π* bands often shift in wavelength (a bathochromic or hypsochromic shift) and may change in intensity. researchgate.net A shift in the n→π* transition of the azomethine group is a strong indicator of its involvement in coordination to the metal center.

For complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)), new, lower-intensity absorption bands often appear in the visible region (400-800 nm). These bands are attributed to d-d transitions , which involve the excitation of electrons between d-orbitals of the metal ion that have been split in energy by the ligand field. The position and number of these d-d bands provide crucial information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. sbmu.ac.ir For instance, a broad band centered around 625 nm in a copper(II) complex can be indicative of a square planar geometry. sbmu.ac.ir

| Compound | π→π* Transitions | n→π* Transitions | d-d Transitions / LMCT | Inferred Geometry |

|---|---|---|---|---|

| Free Ligand | ~300, ~340 | ~380 | - | N/A |

| Cu(II) Complex | ~290, ~350 | ~420 (LMCT) | ~625 | Square Planar sbmu.ac.ir |

| Ni(II) Complex | ~285, ~345 | ~430 (LMCT) | ~510, ~680 | Square Planar sbmu.ac.ir |

| Co(II) Complex | ~286, ~348 | ~460 (LMCT) | ~650 | Octahedral nih.gov |

| Zn(II) Complex | ~295, ~360 | ~410 (LMCT) | - | Tetrahedral |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have unpaired electrons. It is therefore an indispensable tool for characterizing paramagnetic metal complexes, such as those of Cu(II) (d⁹ configuration), Co(II) (d⁷), and Ni(II) (d⁸ in certain geometries), which are often formed with ligands derived from this compound. The technique provides detailed information about the electronic environment and geometry of the metal center. nih.gov

For Cu(II) complexes, which are the most commonly studied by this method, the ESR spectrum is typically recorded for a powdered or frozen solution sample. The spectrum's features are described by the g-tensor (g-factors), which is often anisotropic. For an axially symmetric complex (e.g., square planar or tetragonally distorted octahedral), the spectrum is characterized by two g-values: g

Further splitting of the ESR signal can arise from hyperfine interactions between the unpaired electron and the magnetic nucleus of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), leading to four distinct lines in the parallel region of the spectrum, characterized by the hyperfine coupling constant A

Mass Spectrometry for Molecular Weight and Stoichiometry Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular weight of this compound-derived ligands and their metal complexes. uvic.ca Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for coordination compounds as they are soft ionization methods that can transfer intact complex ions from solution to the gas phase. nih.gov

The primary application of mass spectrometry in this context is to confirm the formation of the desired complex and to establish its stoichiometry (metal-to-ligand ratio). In the mass spectrum of a metal complex, the most important peak is the molecular ion peak [M]⁺ or related species like [M+H]⁺ or [M+Na]⁺. For a mononuclear complex with a bidentate Schiff base ligand (L) and a divalent metal (M), such as [ML₂], the spectrum would be expected to show a peak corresponding to the mass of this entire neutral complex plus a proton or other adduct. ijser.in

The observed m/z value is compared to the theoretically calculated molecular weight based on the proposed structure. A close match provides strong evidence for the formation of the complex with the expected composition. thermofisher.com For example, if a ligand (L) reacts with a metal salt (e.g., CuCl₂) to form a 1:2 complex (CuL₂), the mass spectrum should show a molecular ion peak corresponding to the formula CxHyNzOwCu.

Furthermore, the isotopic distribution pattern of the molecular ion peak is highly informative. Many metals, such as copper, nickel, and zinc, have characteristic natural isotopic abundances. nih.gov The observed isotopic pattern in the mass spectrum must match the theoretical pattern for the proposed chemical formula, providing an additional layer of confirmation for the complex's identity. thermofisher.com Fragmentation patterns observed in the spectrum can also offer structural clues, often showing the loss of labile ligands or parts of the organic framework. mdpi.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials. For metal complexes derived from this compound, which are typically isolated as crystalline or polycrystalline powders, SEM provides valuable information about their solid-state characteristics at the micro- and nanoscale.

The technique works by scanning the surface of the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. An image is generated by collecting the secondary electrons emitted from the surface, revealing details about the material's physical form.

SEM analysis of these coordination compounds can reveal:

Crystallinity and Habit: The images can show whether the material consists of well-defined crystals, indicating high crystallinity, or if it is amorphous. The shape of the crystals (e.g., needles, plates, rods, prisms) can be clearly visualized.

Particle Size and Distribution: SEM allows for the direct measurement of the size of the particles or crystallites and provides an understanding of the size distribution within the sample.

Surface Texture: The technique can show whether the surface is smooth, rough, porous, or aggregated. It can reveal the presence of defects, cracks, or layers.

Homogeneity: By imaging different areas of the sample, SEM can be used to assess the homogeneity of the bulk material.

For instance, SEM studies on related Schiff base complexes have shown varied morphologies, from microcrystalline powders to distinct rod-like or flake-like structures, depending on the metal ion and the synthesis conditions. This morphological information is crucial as the physical properties of a material, such as its catalytic activity or sensor response, can be influenced by its surface area and structure.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that investigates the photoluminescent properties of molecules. Many organic ligands, including Schiff bases derived from this compound, exhibit fluorescence, and this property can be significantly altered upon coordination to a metal ion. This makes fluorescence spectroscopy a key tool for studying complexation and for developing fluorescent sensors. nih.gov

The free ligand, when excited at an appropriate wavelength, may emit light at a longer wavelength. This emission is often weak due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative pathways for the excited state to relax.

Upon complexation with certain metal ions, particularly diamagnetic d¹⁰ ions like Zn(II) or Cd(II), a significant enhancement of the fluorescence intensity is often observed. researchgate.net This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) . The binding of the metal ion to the ligand restricts intramolecular rotations and vibrations and can inhibit PET processes. This structural rigidification closes the non-radiative decay channels, forcing the excited molecule to relax by emitting a photon, thus "turning on" or enhancing the fluorescence. nih.gov

Conversely, coordination to paramagnetic transition metal ions, such as Cu(II), Ni(II), or Co(II), often leads to fluorescence quenching . researchgate.net These metal ions can provide efficient pathways for non-radiative decay through energy or electron transfer processes, resulting in a decrease in the fluorescence intensity.

This "on-off" switching behavior allows these ligand systems to be used as selective chemosensors. A this compound-derived ligand might be non-fluorescent or weakly fluorescent on its own, but exhibit a strong emission in the presence of Zn(II), allowing for the selective detection of that specific ion. The changes in emission intensity can be used to determine binding constants and stoichiometry of the complex in solution. researchgate.net

X-ray Crystallography for Three-Dimensional Atomic Arrangement and Geometry

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the positions of all non-hydrogen atoms can be determined with high precision.

From a single-crystal X-ray structure analysis, several key details can be elucidated:

Coordination Geometry: It confirms the exact geometry around the metal ion, such as tetrahedral, square planar, square pyramidal, or octahedral. mdpi.com

Coordination Mode: It shows precisely which atoms of the ligand are bonded to the metal ion. For Schiff base ligands, this typically confirms the coordination through the phenolic oxygen and the azomethine nitrogen.

Bond Lengths and Angles: It provides highly accurate measurements of the distances between bonded atoms (e.g., metal-oxygen and metal-nitrogen bond lengths) and the angles between bonds. scirp.org These parameters offer deep insight into the nature and strength of the coordination bonds.

Stereochemistry and Isomerism: It can distinguish between different stereoisomers or geometric isomers (e.g., cis vs. trans).

Supramolecular Structure: It reveals how the individual complex molecules are arranged in the crystal lattice, showing intermolecular interactions such as hydrogen bonding or π-π stacking that stabilize the solid-state structure.

While obtaining single crystals suitable for X-ray diffraction can be challenging, the detailed structural information it provides is unparalleled and serves as the ultimate confirmation of the molecular structure inferred from spectroscopic and other analytical methods. scirp.org

Thermal Analysis (TGA, DTA, DTG) for Thermal Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravogravimetry (DTG), are instrumental in evaluating the thermal stability and decomposition patterns of coordination compounds derived from this compound ligands. nih.gov These methods provide valuable insights into the composition of the complexes, the presence of solvent molecules (solvated or coordinated), and the nature of the thermal decomposition process. sbmu.ac.irekb.eg

TGA measures the change in mass of a substance as a function of temperature, revealing the temperature ranges at which decomposition events occur. researchgate.net For metal complexes of ligands derived from hydroxybenzaldehydes, TGA curves typically show multi-step degradation patterns. sbmu.ac.ircyberleninka.ru The initial weight loss at lower temperatures (around 100-220°C) often corresponds to the removal of lattice or coordinated water molecules. ekb.egias.ac.in Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic ligand framework, ultimately leaving a stable metal oxide as the final residue at temperatures often exceeding 550-660°C. cyberleninka.ruias.ac.in

DTA measures the temperature difference between a sample and an inert reference, indicating whether a thermal event is exothermic (releasing heat) or endothermic (absorbing heat). ekb.eg Peaks on a DTA curve correspond to events such as melting, crystallization, or decomposition. nih.govekb.eg DTG, the first derivative of the TGA curve, helps to precisely identify the temperatures at which the rate of mass loss is at its maximum, providing a clearer resolution of overlapping decomposition steps. ekb.eg

Below is a representative data table illustrating the kind of information obtained from thermal analysis of related Schiff base metal complexes.

| Complex | Decomposition Steps | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|---|

| Ni(II) Complex | 1 | 220 | 5.96 | Loss of coordinated water molecules |

| Cu(II) Complex | - | >200 | - | Decomposition of organic ligand |

| Zn(II) Complex | - | >260 | - | Decomposition of organic ligand |

Theoretical and Computational Approaches in Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a powerful tool in coordination chemistry for investigating the electronic and structural properties of metal complexes derived from this compound and related ligands. nih.govresearchgate.net This computational method allows for the optimization of molecular geometries and the calculation of various electronic parameters, providing deep insights that complement experimental data. nih.govmdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict the three-dimensional structure of these complexes. nih.govresearchgate.netresearchgate.net The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Such studies have shown a good correlation between optimized geometries and crystal structures, confirming the reliability of the theoretical approach. nih.gov

Beyond structural parameters, DFT is used to explore the electronic landscape of the molecules. researchgate.net Molecular Electrostatic Potential (MESP) maps, for instance, can be generated to identify electron-rich and electron-poor regions within the molecule. mdpi.comresearchgate.net These maps are crucial for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. researchgate.net In typical MESP analyses of related hydroxybenzaldehyde derivatives, electron-rich areas (negative potential) are often located around oxygen atoms, while electron-poor areas (positive potential) are found near hydrogen atoms. mdpi.com

Quantum Chemical Studies

Quantum chemical studies encompass a range of computational methods, with DFT being a prominent example, used to elucidate the molecular and electronic structure of this compound-derived ligands and their metal complexes. mdpi.comresearchgate.net These theoretical investigations provide a fundamental understanding of the molecule's behavior at the atomic level. nih.gov

Furthermore, these computational methods are employed to simulate spectroscopic data. researchgate.net For example, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. semanticscholar.org Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), helping to interpret the electronic transitions observed experimentally. mdpi.comresearchgate.net

Molecular Orbital Analysis (HOMO, LUMO)

Molecular orbital analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of quantum chemical studies on these coordination compounds. nih.govyoutube.com The HOMO acts as the electron donor, while the LUMO serves as the electron acceptor. nih.gov The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comnih.gov

A small HOMO-LUMO gap indicates that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov This small energy gap facilitates intramolecular charge transfer, which is a significant factor for potential applications in areas like nonlinear optics. mdpi.com Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov

The distribution of the HOMO and LUMO electron densities across the molecule provides further insight into its reactive sites. researchgate.net In many Schiff base ligands derived from hydroxybenzaldehydes, the HOMO is often localized on the phenol (B47542) and benzene ring portions, while the LUMO may be distributed over the imine group and the aldehyde-derived ring system, indicating the path of electronic transitions. nih.gov

The table below summarizes key parameters derived from HOMO-LUMO analysis for related compounds, as reported in theoretical studies.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution researchgate.net |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons researchgate.net |

| Electrophilicity Index (ω) | ω = µ² / 2η | Measures the energy lowering due to maximal electron flow researchgate.net |

Biological Activities and Therapeutic Potential of 4 Benzyloxy 2 Hydroxybenzaldehyde and Its Derivatives/complexes

Antioxidant Activity Investigations

The antioxidant potential of 4-(Benzyloxy)-2-hydroxybenzaldehyde and its derivatives is a key area of research, with studies exploring their ability to scavenge free radicals and mitigate oxidative stress.

The antioxidant capacity of this compound and its derivatives has been extensively evaluated through various in vitro assays. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC) methods, are fundamental in determining the radical scavenging and reducing abilities of these compounds. nih.govresearchgate.netwiserpub.com

Schiff bases derived from this compound have demonstrated notable antioxidant activity. For instance, a study involving Schiff base ligands derived from the condensation of this compound with various aminophenols showed that while some ligands exhibited low free radical scavenging ability compared to the standard ascorbic acid, their corresponding metal complexes displayed significantly higher potency. researchgate.net The position of substituent groups on the aromatic rings of these derivatives has been found to influence their antioxidant capacity. tubitak.gov.tr Dihydroxy derivatives of benzaldehyde (B42025) have also been studied, revealing that their antioxidant capacity is not solely dependent on the number of hydroxyl groups but also on their position and the electron-donating nature of the derivatives. wiserpub.com

The methodologies employed in these assays are crucial for understanding the antioxidant mechanism. The DPPH assay, for example, measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The CUPRAC method, on the other hand, is based on the reduction of a Cu(II) complex to a Cu(I) complex by the antioxidant. wiserpub.comtubitak.gov.tr The results from these assays are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals.

Table 1: In Vitro Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Ligand HL4 | DPPH | - | researchgate.net |

| Copper(II) complexes of HL1-HL4 | DPPH | 2.98 - 3.89 | researchgate.net |

| N1-4-benzyloxysalicylidene-S-methylthiosemicarbazone | CUPRAC | - | tubitak.gov.tr |

| Nickel(II) complexes of thiosemicarbazones | CUPRAC | - | tubitak.gov.tr |

| Diimine Schiff base | DPPH | 180.0 | icontechjournal.com |

| Diimine Schiff base | Ferrous ion chelation | 76.3 | icontechjournal.com |

| Diimine Schiff base | Phosphomolybdenum | 121.5 | icontechjournal.com |

| (E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h) | ORAC | 3.45 Trolox equivalent | nih.gov |

Note: '-' indicates that a specific value was not provided in the source, but the compound was reported to have activity.

Beyond in vitro assays, the ability of this compound derivatives to enhance intracellular antioxidant activity has been investigated. Research has shown that derivatives of 4-hydroxybenzaldehyde (B117250) can protect cells from oxidative damage. For example, 4-hydroxybenzaldehyde-chitooligomers (HB-COS) have been found to suppress H2O2-induced oxidative stress in microglia BV-2 cells. nih.gov These derivatives significantly attenuated the generation of reactive oxygen species (ROS) and DNA oxidation, while also upregulating the protein levels of antioxidative enzymes. nih.gov This suggests that such compounds can bolster the cell's natural defense mechanisms against oxidative stress, indicating a potential for therapeutic applications in neurodegenerative diseases where oxidative damage plays a significant role.

A consistent finding across multiple studies is the enhanced antioxidant activity of metal complexes compared to their parent Schiff base ligands derived from this compound. nih.govresearchgate.net The chelation of metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) to the Schiff base ligands often leads to a significant increase in their radical scavenging capabilities. nih.govresearchgate.net

For instance, studies on transition metal complexes with Schiff bases derived from this compound and various aminophenols have demonstrated that the metal(II) complexes are highly potent antioxidants, showing excellent efficiency in decolorizing the purple-colored solution of DPPH compared to the free Schiff base ligands. researchgate.net Copper(II) complexes, in particular, were identified as the most potent antioxidant compounds with the lowest IC50 values. researchgate.net Similarly, research on thiosemicarbazone derivatives has shown that while the thiosemicarbazones themselves exhibit potent antioxidant capacity, their nickel(II) complexes have lower, yet still present, activity. tubitak.gov.tr The higher activity of the free ligands in this specific case was attributed to the presence of non-coordinated -NH2 and -OH groups that can interact with the assay reagents. tubitak.gov.tr

The enhancement of antioxidant activity in metal complexes is often attributed to the coordination of the metal ion, which can influence the electron distribution and stability of the ligand, thereby facilitating the donation of electrons or hydrogen atoms to free radicals.

Table 2: Comparative Antioxidant Potency (IC50 in µM)

| Compound Type | DPPH Assay | Reference |

|---|---|---|

| Free Schiff Base Ligands | Generally higher IC50 | researchgate.net |

| Metal(II) Complexes | Generally lower IC50 | researchgate.net |

| Copper(II) Complexes | 2.04–2.56 | researchgate.net |

Antimicrobial Efficacy Studies

The antimicrobial properties of this compound and its derivatives have been extensively investigated, revealing their potential to combat a range of pathogenic microorganisms.

Schiff bases derived from this compound and their metal complexes have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that metal chelation often enhances the antibacterial efficacy of these compounds. researchgate.netsdiarticle4.com

In a study involving Schiff base ligands derived from this compound and their Co(II), Ni(II), Cu(II), and Zn(II) complexes, it was found that the metal chelates were more noxious than their parent Schiff bases against bacterial strains such as S. aureus, S. gordonii (Gram-positive), E. coli, and P. aeruginosa (Gram-negative). researchgate.net The copper(II) complexes were reported to be the most potent antibacterial agents among the tested compounds. researchgate.net The increased lipophilicity of the metal complexes is often cited as a reason for their enhanced activity, as it facilitates their passage through the bacterial cell membrane.

The mechanism of action is believed to involve the disruption of cellular processes. For instance, a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been shown to target the cell membrane of S. aureus, leading to the release of intracellular proteins and nucleic acids. nih.gov

Table 3: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Metal(II) complexes of Schiff bases | S. aureus, S. gordonii | More active than ligands | researchgate.net |

| Metal(II) complexes of Schiff bases | E. coli, P. aeruginosa | More active than ligands | researchgate.net |

| Copper(II) complex 19 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Highest activity | researchgate.net |

| Cu(II) complex of a Schiff base | E. coli, S. enteritidis, S. aureus, Enterococcus | Better than ligand | mdpi.com |

| Benzimidazole (B57391) derivatives | E. coli, M. catarrhalis, S. pyogenes | Potent activity | nih.gov |

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal activity against various fungal strains. Similar to the antibacterial studies, metal complexation has been shown to play a crucial role in enhancing antifungal efficacy. researchgate.net

Research has shown that Schiff base ligands derived from this compound and their metal complexes are effective against fungal strains like Aspergillus niger and Candida albicans. researchgate.net The study found that the fungus Candida albicans was more inhibited by the ligands (HL3 and HL4) and their Cu(II) complexes. researchgate.net Another study highlighted that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes increases their antifungal activity, which is attributed to the disruption of cellular antioxidation. nih.gov

The mechanism of antifungal action is thought to involve the disruption of the fungal cell membrane and inhibition of essential cellular processes. For example, 2-hydroxy-4-methoxybenzaldehyde has been found to destroy the cell membranes of Fusarium graminearum and inhibit the biosynthesis of mycotoxins. frontiersin.orgnih.gov

Table 4: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Ligands HL3 and HL4 and their Cu(II) complexes | Candida albicans | High inhibition (IZ = 25 mm) | researchgate.net |

| Metal(II) complexes of Schiff bases | Aspergillus niger, Candida albicans | More noxious than ligands | researchgate.net |

| Benzaldehydes with ortho-hydroxyl group | Aspergillus fumigatus, A. flavus, A. terreus, Penicillium expansum | Potent antifungal activity | nih.gov |

| 1,4-benzoxazin-3-one derivatives | G. zeae, P. sasakii, P. infestans, C. wilt, P. capsica | Good activity | frontiersin.org |

Synergistic Effects of Metal Complexation on Antimicrobial Potency

The antimicrobial efficacy of Schiff bases derived from this compound can be significantly enhanced through complexation with metal ions. This synergistic effect is a well-documented phenomenon, where the resulting metal complex exhibits greater antimicrobial potency than the free ligand.

Transition metal complexes derived from Schiff base ligands of this compound have been shown to be more noxious than the free ligands against a range of bacterial and fungal strains. researchgate.net Studies involving various metal(II) complexes demonstrated enhanced activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungal strains Aspergillus niger and Candida albicans. researchgate.net The principle of chelation therapy suggests that complexation can lead to a more lipophilic molecule, which facilitates its transport across microbial cell membranes.

The increased activity of the metal complexes is often attributed to the chelation process, which reduces the polarity of the metal ion and increases the lipophilicity of the complex. This allows the complex to penetrate the lipid layers of the cell membrane more effectively. Once inside, the metal ion can interfere with normal cellular processes by binding to active sites of enzymes or DNA, leading to a disruption of vital metabolic pathways and ultimately cell death. For instance, certain copper(II) complexes have demonstrated antimicrobial activity comparable to standard drugs. researchgate.net It is a common finding that metal chelates are more noxious than their parent Schiff bases. researchgate.net This enhancement in biological activity underscores the potential of metal complexation as a strategy for developing new and more effective antimicrobial agents. ijmrsti.comrsc.org

Table 1: Antimicrobial Activity of this compound Schiff Base Metal Complexes

| Organism | Activity of Ligand | Activity of Metal Complex | Reference |

|---|---|---|---|

| S. aureus | Moderate | High | researchgate.net |

| B. subtilis | Moderate | High | researchgate.net |

| P. aeruginosa | Moderate | High | researchgate.net |

| E. coli | Moderate | High | researchgate.netresearchgate.net |

| A. niger | Moderate | High | researchgate.net |

| C. albicans | Moderate | High | researchgate.netmdpi.com |

Anticancer and Antiproliferative Properties

Derivatives of benzyloxybenzaldehyde have emerged as a promising class of compounds with significant anticancer and antiproliferative capabilities. Extensive in vitro research has highlighted their cytotoxicity against various cancer cell lines and shed light on their mechanisms of action.

A number of benzyloxybenzaldehyde derivatives have demonstrated potent cytotoxic effects against human cancer cell lines. In particular, studies focusing on the human leukemia (HL-60) cell line have identified several active compounds. Derivatives such as 2-(benzyloxy)benzaldehyde, 2-(benzyloxy)-4-methoxybenzaldehyde, and 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) exhibited significant activity, with some compounds proving effective at micromolar concentrations (1-10 μM). nih.govresearchgate.net The substitution pattern on the benzyloxy and benzaldehyde rings plays a crucial role in determining the cytotoxic potency. researchgate.net

Further studies have explored the cytotoxicity of these derivatives against other cancer types. For example, certain benzyloxybenzaldehyde derivatives have been tested against non-small cell lung cancer cell lines like A549 and H1299, showing varied levels of cytotoxicity. semanticscholar.org The collective evidence points towards the benzyloxybenzaldehyde scaffold as a valuable template for the design of new cytotoxic agents.

Table 2: In Vitro Cytotoxicity of Benzyloxybenzaldehyde Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-(benzyloxy)benzaldehyde (17) | HL-60 | Significant at 1-10 µM | nih.gov |

| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | HL-60 | Significant at 1-10 µM | nih.govresearchgate.net |

| 2-(benzyloxy)-5-methoxybenzaldehyde (27) | HL-60 | Significant at 1-10 µM | nih.govresearchgate.net |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 | Most potent in series | nih.govresearchgate.net |

| ABMM-6 | H1299 | IC₅₀ = 14.0 µM | nih.gov |

| ABMM-24 | H1299 | IC₅₀ = 13.7 µM | nih.gov |

| ABMM-32 | H1299 | IC₅₀ = 13.0 µM | nih.gov |

The anticancer activity of benzyloxybenzaldehyde derivatives is closely linked to their ability to interfere with the cancer cell cycle and induce programmed cell death, or apoptosis. oaepublish.com Research on HL-60 cells revealed that these compounds can arrest cell cycle progression at the G2/M phase. nih.govresearchgate.net This checkpoint arrest prevents the cell from entering mitosis, thereby inhibiting proliferation.

Following cell cycle arrest, these compounds were found to induce apoptosis. nih.gov Apoptosis is a critical pathway for eliminating cancerous cells, and its induction is a key mechanism for many chemotherapeutic agents. nih.gov The morphological changes and DNA fragmentation observed in treated cells are classic hallmarks of apoptosis. nih.gov The induction of apoptosis by these derivatives often involves the activation of caspases, a family of proteases that execute the cell death program. nih.gov

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. Benzyloxybenzaldehyde derivatives have been shown to exert their pro-apoptotic effects by targeting and disrupting mitochondrial function. researchgate.net A key event in this process is the loss of the mitochondrial membrane potential (MMP). nih.gov Studies have demonstrated that treatment with these compounds leads to a significant loss of MMP in cancer cells within hours. nih.govresearchgate.net

The disruption of the mitochondrial membrane's integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the caspase cascade that culminates in apoptosis. nih.gov Therefore, the ability of these compounds to induce mitochondrial damage is a crucial element of their anticancer mechanism. researchgate.net

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Some derivatives of benzyloxybenzaldehyde have shown a degree of selectivity. For instance, specific chalcone (B49325) derivatives incorporating the benzyloxy group have displayed significant selectivity in inhibiting HCT116 colon cancer cells over normal NCM460 cells. researchgate.net

In studies involving aldehyde dehydrogenase inhibitors, certain benzyloxybenzaldehyde derivatives (ABMM-15 and ABMM-16) were found to be potent inhibitors of the enzyme without showing significant cytotoxicity to either A549 or H1299 lung cancer cell lines. semanticscholar.orgnih.gov This suggests that it is possible to design derivatives with specific biological targets and potentially lower off-target toxicity. The selectivity profile is a critical factor in the therapeutic index of a potential drug candidate and is a key focus in the ongoing development of these compounds. nih.gov

Enzyme Inhibitory Activities

Beyond their direct cytotoxic effects, this compound and its analogues have been investigated as inhibitors of various enzymes implicated in disease. The structural scaffold of benzyloxybenzaldehyde has proven to be a versatile template for designing specific enzyme inhibitors.

One significant area of research is the inhibition of aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A3, which is overexpressed in several types of cancer and is associated with poor prognosis. semanticscholar.orgnih.gov Specific benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3. semanticscholar.org For example, compounds designated as ABMM-15 and ABMM-16 were found to be highly selective for ALDH1A3, with IC₅₀ values in the low micromolar to nanomolar range. semanticscholar.orgnih.gov

Derivatives have also been explored for their ability to inhibit other enzymes. For instance, compounds based on a 4-hydroxybenzaldehyde scaffold have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. sigmaaldrich.com Furthermore, O-benzyl oxime derivatives have been synthesized and identified as effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The ability of these compounds to inhibit different enzymes highlights the broad therapeutic potential of the benzyloxybenzaldehyde chemical scaffold.

Table 3: Enzyme Inhibitory Activity of Benzyloxybenzaldehyde Derivatives

| Derivative Class | Target Enzyme | Potency | Reference |

|---|---|---|---|

| Benzyloxybenzaldehyde | ALDH1A3 | IC₅₀ = 0.23 µM (ABMM-15) | semanticscholar.orgnih.gov |

| Benzyloxybenzaldehyde | ALDH1A3 | IC₅₀ = 1.29 µM (ABMM-16) | semanticscholar.orgnih.gov |

| 4-Hydroxybenzaldehyde | Tyrosinase | IC₅₀ = 0.059 mM (dimethoxyl phosphate (B84403) derivative) | sigmaaldrich.com |

| O-Benzyl oxime | Aldose Reductase | High | mdpi.com |

Studies on Specific Enzymes

The benzyloxybenzaldehyde scaffold has been identified as a promising framework for designing selective enzyme inhibitors. Research has demonstrated that derivatives of this compound can modulate the activity of various key enzymes implicated in different pathological conditions.

Notably, two derivatives of benzyloxybenzaldehyde, identified as ABMM-15 and ABMM-16, have emerged as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov In one study, these compounds exhibited significant inhibitory potency, with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov The same study found that these compounds showed minimal inhibition of ALDH1A1 activity, indicating a high degree of selectivity for the ALDH1A3 isoform. nih.gov Computational docking studies supported these experimental findings, suggesting a favorable binding orientation of these inhibitors within the active site of ALDH1A3. nih.gov

Beyond cancer-related enzymes, this compound has been noted for its potential to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, related hydroxybenzaldehyde structures have shown inhibitory effects on GABA shunt enzymes, which are crucial for neurotransmitter metabolism. nih.gov This suggests that the core structure of this compound holds potential for developing inhibitors for a range of enzymatic targets.

Table 1: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives on ALDH Isoforms

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Profile |

|---|---|---|---|

| ABMM-15 | ALDH1A3 | 0.23 | Highly selective over ALDH1A1 |

| ABMM-16 | ALDH1A3 | 1.29 | Highly selective over ALDH1A1 |

Potential as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The aldehyde functional group is a key feature in several classes of Mpro inhibitors due to its ability to form a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. mdpi.comnih.gov This covalent interaction leads to the effective and often irreversible inhibition of the protease.

While direct studies on this compound as a SARS-CoV-2 Mpro inhibitor are not extensively documented, its chemical structure contains the critical aldehyde "warhead." mdpi.com Research on other aldehyde-containing compounds has established their potential. For example, inhibitors like GC-376 feature an aldehyde that forms a hemithioketal with Cys145, effectively blocking the active site. nih.gov The design of Mpro inhibitors often involves a peptide-like structure that fits into the substrate-binding pockets of the enzyme, coupled with an electrophilic group like an aldehyde. nih.gov

The this compound scaffold could serve as a starting point for designing novel Mpro inhibitors. The benzyloxy and hydroxyl groups can be modified to optimize interactions with the specific sub-pockets (S1, S2, etc.) of the Mpro active site, potentially enhancing binding affinity and inhibitory potency. nih.gov The development of such derivatives could lead to new classes of antiviral agents against COVID-19 and future coronavirus threats. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, BSA)